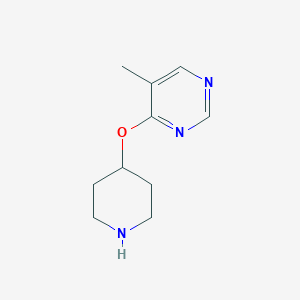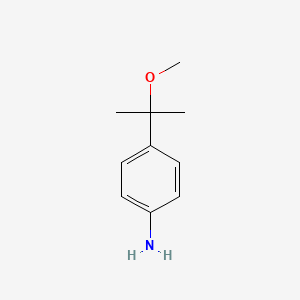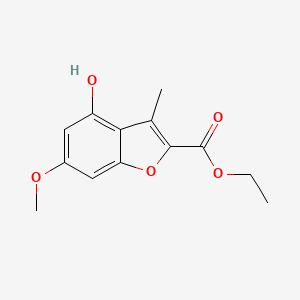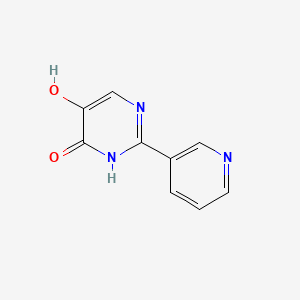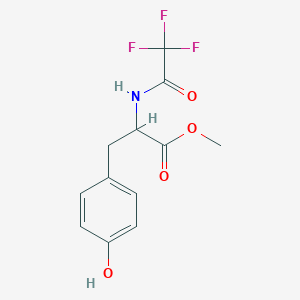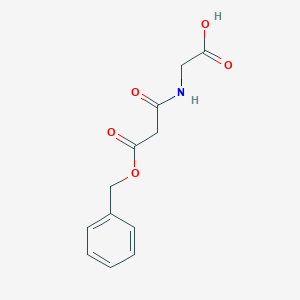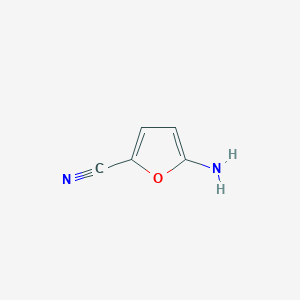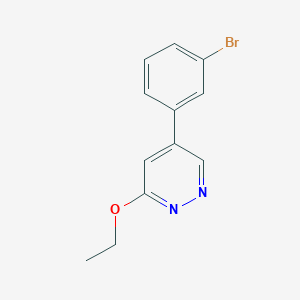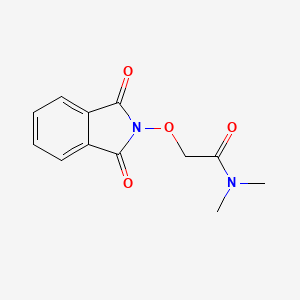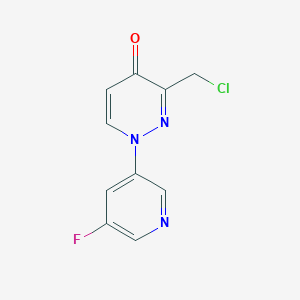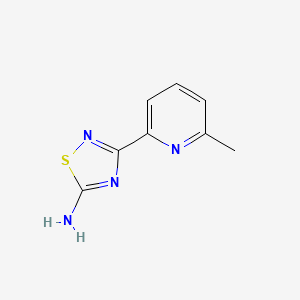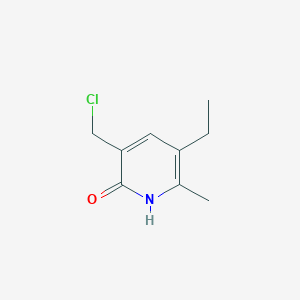
3-(6-Ethylpyridin-3-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Ethylpyridin-3-yl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an ethyl group at the 6-position and an aniline moiety substituted with a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-3-yl)-4-methylaniline can be achieved through several synthetic routes. One common method involves the following steps:
Nitration of 6-Ethylpyridine: The starting material, 6-ethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-ethyl-3-nitropyridine.
Reduction of Nitro Group: The nitro group in 6-ethyl-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-6-ethylpyridine.
Coupling with 4-Methylbenzene: The final step involves the coupling of 3-amino-6-ethylpyridine with 4-methylbenzene under basic conditions, typically using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Ethylpyridin-3-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(6-Ethylpyridin-3-yl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-(6-Ethylpyridin-3-yl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Methylpyridin-3-yl)-4-methylaniline
- 3-(6-Ethylpyridin-3-yl)-4-ethylaniline
- 3-(6-Propylpyridin-3-yl)-4-methylaniline
Uniqueness
3-(6-Ethylpyridin-3-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(6-ethylpyridin-3-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-13-7-5-11(9-16-13)14-8-12(15)6-4-10(14)2/h4-9H,3,15H2,1-2H3 |
Clave InChI |
CITYMDYHYFYGLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C=C1)C2=C(C=CC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



